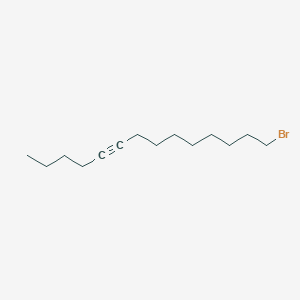![molecular formula C14H14ClNO4 B14374701 4-Chloro-3-methyl-5-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole CAS No. 90288-59-8](/img/structure/B14374701.png)
4-Chloro-3-methyl-5-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-methyl-5-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole is a complex organic compound that features a unique combination of functional groups, including a chloro group, a methyl group, an oxirane (epoxide) ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-methyl-5-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the oxirane ring: This can be achieved by reacting an appropriate alkene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions.
Introduction of the phenoxy group: This step involves the nucleophilic substitution of a suitable phenol derivative with an epoxide intermediate.
Formation of the oxazole ring: This can be accomplished through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of reagents.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-methyl-5-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole can undergo various types of chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the chloro group.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Diols: Formed from the oxidation of the oxirane ring.
Hydrocarbons: Formed from the reduction of the chloro group.
Substituted derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
4-Chloro-3-methyl-5-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying enzyme mechanisms due to its reactive functional groups.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-Chloro-3-methyl-5-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole involves its interaction with various molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This reactivity can lead to the inhibition of enzyme activity or the modification of genetic material, which can be harnessed for therapeutic purposes.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methyl-5-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole: Unique due to its combination of functional groups.
2-(Chloromethyl)oxirane: Similar oxirane ring but lacks the oxazole ring.
3-Methyl-5-phenoxy-1,2-oxazole: Similar oxazole ring but lacks the oxirane ring.
Uniqueness
This compound is unique due to its combination of a chloro group, a methyl group, an oxirane ring, and an oxazole ring
Properties
CAS No. |
90288-59-8 |
|---|---|
Molecular Formula |
C14H14ClNO4 |
Molecular Weight |
295.72 g/mol |
IUPAC Name |
4-chloro-3-methyl-5-[[2-(oxiran-2-ylmethoxy)phenoxy]methyl]-1,2-oxazole |
InChI |
InChI=1S/C14H14ClNO4/c1-9-14(15)13(20-16-9)8-19-12-5-3-2-4-11(12)18-7-10-6-17-10/h2-5,10H,6-8H2,1H3 |
InChI Key |
RFXIZXQRECADQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1Cl)COC2=CC=CC=C2OCC3CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


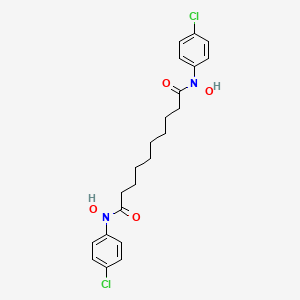
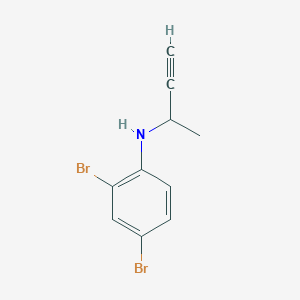
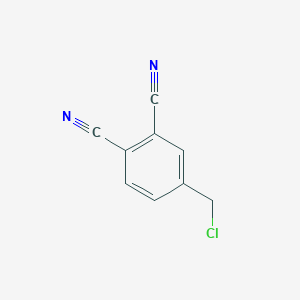
![2-Acetyl-5,10-dioxo-5,10-dihydro-1H-cyclopenta[b]anthracene-4,11-diyl diacetate](/img/structure/B14374637.png)
![1-Phenyl-3-[(trichloromethyl)sulfanyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14374640.png)

![4,6-Bis[(2-nitrophenyl)sulfanyl]-3,6-dihydro-2H-1,4-oxazin-4-ium perchlorate](/img/structure/B14374648.png)
![2-[(Undec-3-en-1-yl)oxy]oxane](/img/structure/B14374651.png)
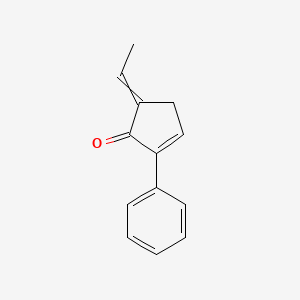
![3-Chloro-N-[2-(dimethylamino)ethyl]-N-methylbenzamide](/img/structure/B14374674.png)
stannane](/img/structure/B14374678.png)
![Bicyclo[3.1.1]heptan-2-one, 1-chloro-](/img/structure/B14374683.png)
